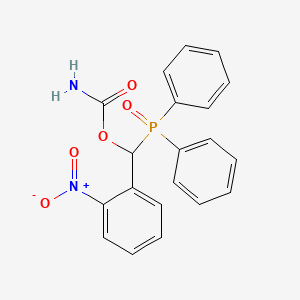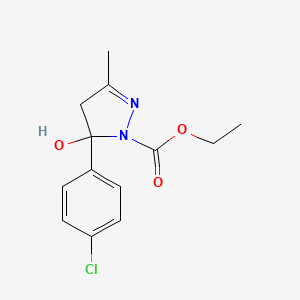
(diphenylphosphoryl)(2-nitrophenyl)methyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diphenylphosphoryl)(2-nitrophenyl)methyl carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It is a white crystalline solid that is soluble in water and organic solvents. Fenobucarb is known for its effectiveness in controlling a wide range of pests, including aphids, mites, and whiteflies.
作用機序
Fenobucarb acts as an acetylcholinesterase inhibitor, which means that it blocks the action of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately, paralysis and death of the pest.
Biochemical and Physiological Effects:
Fenobucarb has been found to have a wide range of biochemical and physiological effects on pests. It affects the nervous system, leading to paralysis and death. It also affects the respiratory system, leading to respiratory failure. In addition, (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate has been found to have effects on the reproductive system of pests, leading to reduced fertility.
実験室実験の利点と制限
Fenobucarb has several advantages for use in lab experiments. It is effective against a wide range of pests, making it a versatile insecticide. It is also relatively inexpensive and easy to obtain. However, (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate has some limitations for lab experiments. It can be toxic to non-target organisms, so care must be taken when using it in experiments. In addition, it has a relatively short half-life, so it may not be effective for long-term pest control.
将来の方向性
There are several future directions for research on (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate. One area of research could be to investigate the effects of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate on non-target organisms, including beneficial insects and other wildlife. Another area of research could be to investigate the development of resistance to (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate in pests and to develop new insecticides to overcome this resistance. Additionally, research could be conducted to investigate the potential use of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate in combination with other insecticides to improve its effectiveness and reduce the risk of resistance development.
合成法
The synthesis of (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate involves the reaction between 2-nitrobenzyl alcohol and diphenyl phosphoryl chloride in the presence of a base. The resulting product is then reacted with methyl isocyanate to form (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate. The overall reaction can be represented as follows:
2-nitrobenzyl alcohol + diphenyl phosphoryl chloride + base → (2-nitrophenyl)diphenylphosphine oxide
(2-nitrophenyl)diphenylphosphine oxide + methyl isocyanate → (diphenylphosphoryl)(2-nitrophenyl)methyl carbamate
科学的研究の応用
Fenobucarb has been extensively studied for its insecticidal properties. It has been used in various scientific research studies to investigate its effectiveness in controlling different types of pests. Fenobucarb has been found to be effective against a wide range of pests, including aphids, mites, and whiteflies. It has also been used in studies to investigate the effects of insecticides on non-target organisms.
特性
IUPAC Name |
[diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2O5P/c21-20(23)27-19(17-13-7-8-14-18(17)22(24)25)28(26,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHITWKBWKGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=C3[N+](=O)[O-])OC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Diphenylphosphoryl-(2-nitrophenyl)methyl] carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)
![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)

![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)